![molecular formula C5H14NO3P B14428965 [2-(Dimethylamino)propan-2-yl]phosphonic acid CAS No. 81582-14-1](/img/structure/B14428965.png)
[2-(Dimethylamino)propan-2-yl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)propan-2-yl]phosphonic acid is a chemical compound with the molecular formula C5H14NO3P. It is characterized by the presence of a phosphonic acid group, which consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)propan-2-yl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of dichlorophosphine or dichlorophosphine oxide as starting materials, which are then reacted with appropriate reagents to form the desired phosphonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Dimethylamino)propan-2-yl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized phosphonic acids .
Applications De Recherche Scientifique
[2-(Dimethylamino)propan-2-yl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug or pro-drug for targeting specific biological pathways.
Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)propan-2-yl]phosphonic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminophosphonic acids: These compounds share the phosphonic acid functional group and are used in similar applications.
Organometallic phosphonic acids: These compounds contain metal-phosphorus bonds and are studied for their unique properties.
Uniqueness
[2-(Dimethylamino)propan-2-yl]phosphonic acid is unique due to its specific structural features, such as the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
81582-14-1 |
|---|---|
Formule moléculaire |
C5H14NO3P |
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
2-(dimethylamino)propan-2-ylphosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-5(2,6(3)4)10(7,8)9/h1-4H3,(H2,7,8,9) |
Clé InChI |
HVSSPBKNHSSGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(N(C)C)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
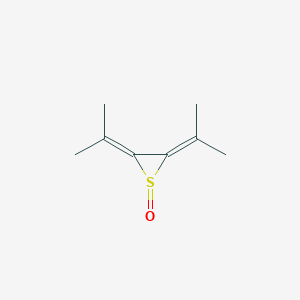
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
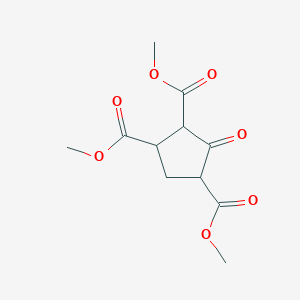
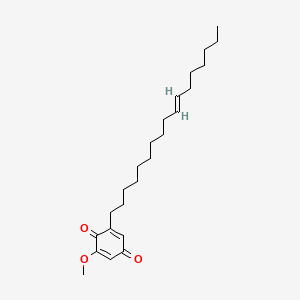

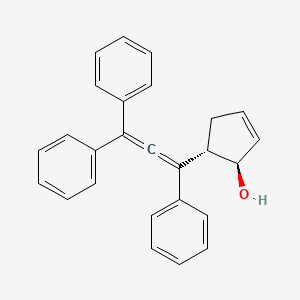
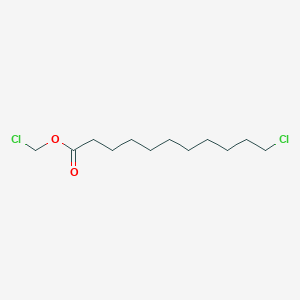
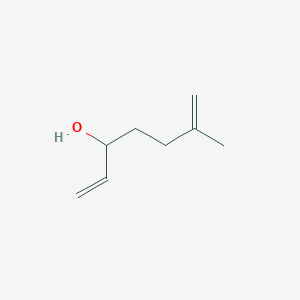
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

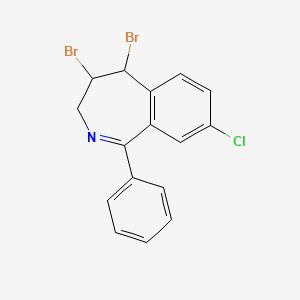
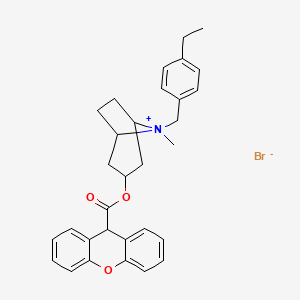
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
